molecular formula C7H10N2O B1323495 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol CAS No. 623564-45-4

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

Cat. No.: B1323495
CAS No.: 623564-45-4
M. Wt: 138.17 g/mol
InChI Key: PQRBAZCVIZIHPD-UHFFFAOYSA-N
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Description

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a heterocyclic compound that features a fused pyrrole and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with formaldehyde in the presence of a base to yield the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is unique due to its methanol functional group, which allows for further chemical modifications and derivatization. This makes it a versatile compound for various applications in research and industry .

Biological Activity

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C7H10N2O
  • SMILES : C1CC2=CC(=NN2C1)CO
  • InChI : InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results demonstrated that certain derivatives achieved inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Studies have shown that this compound and its derivatives possess antimicrobial activity against various bacterial strains. For example, compounds were screened against E. coli and S. aureus, with some exhibiting promising antibacterial effects. The presence of specific substituents on the pyrazole ring was found to enhance this activity significantly .

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activities of this compound are believed to stem from its interaction with specific molecular targets:

  • Inhibition of Kinases : Some studies have highlighted the compound's ability to inhibit kinases involved in inflammatory responses and cancer progression, particularly the TGF-beta type I receptor kinase .
  • Modulation of Cytokine Production : The compound may influence the production of pro-inflammatory cytokines by affecting signaling pathways such as NF-kB and MAPK pathways .

Case Study 1: Anti-inflammatory Activity

A recent study synthesized a series of pyrazole derivatives based on the this compound framework. In vitro assays demonstrated that these compounds inhibited TNF-α and IL-6 production in activated macrophages by up to 85% at concentrations as low as 10 µM. This suggests a strong potential for therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a derivative of this compound was tested against multiple bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics used in clinical settings .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRBAZCVIZIHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-45-4
Record name {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

MeOH (2.73 mL) was added to the THF (180 mL) solution of LiBH4 (1.63 g) under a nitrogen atmosphere at room temperature, and then 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester (8.11 g) was added to the suspension and stirred for 2 h at 40° C. The mixture was quenched with 1 mol/L HCl at pH 1 and stirred for 1 h at room temperature. Solid K2CO3 was added to the solution to adjust pH to 8 and the mixture was extracted with AcOEt. The organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure to afford the title compound as brown crystals (4.87 g, 78%).
Name
Quantity
2.73 mL
Type
reactant
Reaction Step One
Name
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step Two
Yield
78%

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